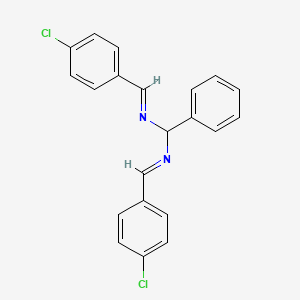

N,N'-Bis-(4-chlorobenzylidene)-C-phenylmethanediamine

Description

N,N'-Bis-(4-chlorobenzylidene)-C-phenylmethanediamine is a Schiff base compound synthesized via the condensation of C-phenylmethanediamine with two equivalents of 4-chlorobenzaldehyde. This compound features a central aromatic diamine backbone (C-phenylmethanediamine) flanked by two 4-chlorobenzylidene groups. The para-chloro substituents impart electron-withdrawing effects, influencing its electronic properties, coordination behavior, and intermolecular interactions.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-N-[[(E)-(4-chlorophenyl)methylideneamino]-phenylmethyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2/c22-19-10-6-16(7-11-19)14-24-21(18-4-2-1-3-5-18)25-15-17-8-12-20(23)13-9-17/h1-15,21H/b24-14+,25-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVWPVQJHDZUAX-KOJZRSEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(N=CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(/N=C/C2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N'-Bis-(4-chlorobenzylidene)-C-phenylmethanediamine, commonly referred to as bis-chalcone, is a synthetic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antioxidant, antimicrobial, cytotoxic, and larvicidal activities, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is classified as a bis-chalcone due to its unique structure, which consists of two 4-chlorobenzylidene groups attached to a central phenylmethanediamine moiety. The synthesis typically involves the condensation of 4-chlorobenzaldehyde with phenylmethanediamine under acidic conditions.

1. Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress. Studies have demonstrated that bis-chalcones exhibit significant antioxidant properties. The radical-scavenging activity was evaluated using several assays:

| Compound | DPPH Scavenging Activity (EC50 µg/mL) | ABTS Scavenging Activity (EC50 µg/mL) |

|---|---|---|

| Compound 1 | 1.35 ± 0.10 | 5.24 ± 0.21 |

| Compound 2 | 5.20 ± 0.21 | 12.40 ± 0.20 |

| Compound 3 | Not Evaluated | Not Evaluated |

The results indicate that compounds with chlorine substitutions exhibit enhanced radical-scavenging abilities, thereby contributing to their antioxidant potential .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 19.8 ± 0.2 |

| Staphylococcus aureus | 20.1 ± 0.3 |

| Pseudomonas aeruginosa | 19.1 ± 0.2 |

These findings suggest that bis-chalcones possess strong antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

3. Cytotoxicity

Cytotoxic effects were evaluated using various cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 ± 2 |

| MCF-7 (breast cancer) | 20 ± 3 |

The results indicate that this compound can effectively inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy .

4. Larvicidal Activity

The larvicidal properties of bis-chalcones were evaluated against mosquito larvae:

| Compound | Larvicidal Activity (LC50 µg/mL) |

|---|---|

| Compound A | 45.27 ± 2.34 |

| Compound B | 59.81 ± 2.09 |

These results demonstrate the potential use of this compound in vector control strategies .

Case Studies

Case Study: Antioxidant Properties

In a comparative study of various synthetic bis-chalcones, this compound exhibited superior antioxidant activity compared to other compounds in the series, particularly in scavenging DPPH and ABTS radicals.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of bis-chalcones revealed that this compound showed significant activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in treating resistant infections.

Comparison with Similar Compounds

Structural Analogs with Varied Diamine Backbones

N,N′-Bis(4-chlorobenzylidene)-2,2-dimethylpropane-1,3-diamine

This compound shares the same 4-chlorobenzylidene substituents but employs a 2,2-dimethylpropane-1,3-diamine backbone. Key differences include:

- Steric Effects : The bulky dimethyl groups introduce steric hindrance, reducing planarity compared to the C-phenylmethanediamine backbone.

- Crystal Packing : Weak Cl···Cl (3.4752 Å) and Cl···N (3.2927 Å) interactions stabilize the structure, forming dimeric R₂²(22) motifs. π-π stacking distances (3.6970–3.8560 Å) are slightly longer than those in aromatic-backbone analogs .

N,N'-Bis(4-chlorobenzyl)ethane-1,2-diamine Zinc Complex

In this zinc(II) complex, the ethane-1,2-diamine backbone creates a more flexible structure. The Zn(II) center adopts a distorted tetrahedral geometry coordinated by two Cl atoms and two N atoms from the ligand. Hydrogen bonding (N–H···Cl) links molecules into chains along the [001] direction, a feature absent in rigid aromatic-backbone Schiff bases .

Substituent Effects: Chloro vs. Other Functional Groups

N,N'-Bis-(2-chlorophenyl)-methanediamine

The ortho-chloro substituents in this analog reduce steric accessibility compared to the para-chloro configuration. Brønsted acid sites facilitate its synthesis via interactions with methylene intermediates, highlighting how substituent position affects reactivity and acidity .

Dithioselenites (D1–D5) and Selenylureas (D6–D8)

Compounds like N,N'-bis-(p-chlorophenylmethyl)-dithioselenite (D1) and selenylurea (D6) feature selenium-based functional groups instead of imine bonds. The 4-chlorophenyl groups enhance stability, but the presence of selenium introduces distinct redox properties and coordination modes, such as selenolato bridges in metal complexes .

Electronic and Coordination Properties

Chiral Salen Platinum(II) Complexes

Schiff bases with methoxysalicylidene groups (e.g., (S)L3H2) form Pt(II) complexes with distorted coordination geometries. The C1–Pt1–N2 bond angles (157.10–158.08°) deviate further from linearity compared to mononuclear Pt references, suggesting that electron-withdrawing substituents (e.g., 4-Cl) could exacerbate this distortion in analogous complexes .

Methoxy-Substituted Analogs

N,N'-Bis(4-methoxysalicylidene)-1,2-cyclohexanediamine derivatives exhibit enhanced solubility due to methoxy groups, contrasting with the lower polarity of chloro-substituted compounds. However, the 4-Cl groups in the target compound may improve thermal stability and ligand field strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.